molecular formula C10H17N3S B12227944 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane

Cat. No.: B12227944
M. Wt: 211.33 g/mol
InChI Key: FMKJFMVLTQXLHN-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a thiazole ring

Preparation Methods

The synthesis of 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the thiazole ring, which is then fused with the diazepane ring. Common starting materials include thioamides and α-haloketones, which undergo cyclization to form the thiazole ring. This intermediate is then reacted with appropriate amines to form the diazepane ring.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents such as ethanol or methanol are often used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are often conducted under mild conditions to prevent degradation of the compound.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction produces amines or alcohols.

Scientific Research Applications

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepane can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide share structural similarities.

    Uniqueness: The presence of both the thiazole and diazepane rings in this compound gives it distinct chemical and biological properties that are not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

5-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole

InChI

InChI=1S/C10H17N3S/c1-9-8-11-10(14-9)13-5-3-4-12(2)6-7-13/h8H,3-7H2,1-2H3

InChI Key

FMKJFMVLTQXLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCN(CC2)C

Origin of Product

United States

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